3-(7-Methyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)benzyl (2,4,6-trichlorophenyl) ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(7-Methyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)benzyl (2,4,6-trichlorophenyl) ether is a complex organic compound featuring a unique combination of pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine and trichlorophenyl ether moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-Methyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)benzyl (2,4,6-trichlorophenyl) ether typically involves multi-step organic reactions. One common route includes the oxidative cyclization of appropriate precursors using reagents such as FeCl3 . The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to handle the increased volume of reactants and products.
Chemical Reactions Analysis
Types of Reactions
3-(7-Methyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)benzyl (2,4,6-trichlorophenyl) ether can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzyl ether moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric acid for nitration , reducing agents for hydrogenation, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can introduce nitro groups, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
3-(7-Methyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)benzyl (2,4,6-trichlorophenyl) ether has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(7-Methyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)benzyl (2,4,6-trichlorophenyl) ether involves its interaction with specific molecular targets, such as cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, the compound inhibits its activity, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their kinase inhibitory activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also exhibit kinase inhibitory properties and are structurally related to the compound .
Uniqueness
3-(7-Methyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)benzyl (2,4,6-trichlorophenyl) ether is unique due to its specific combination of functional groups, which confer distinct biological activities. Its ability to inhibit CDK2 selectively makes it a promising candidate for further research and development in cancer therapy .
Properties
Molecular Formula |
C20H13Cl3N6O |
---|---|
Molecular Weight |
459.7 g/mol |
IUPAC Name |
10-methyl-4-[3-[(2,4,6-trichlorophenoxy)methyl]phenyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C20H13Cl3N6O/c1-28-19-14(8-25-28)20-26-18(27-29(20)10-24-19)12-4-2-3-11(5-12)9-30-17-15(22)6-13(21)7-16(17)23/h2-8,10H,9H2,1H3 |
InChI Key |
BZKYKYRDWAJEIZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C3=NC(=NN3C=N2)C4=CC=CC(=C4)COC5=C(C=C(C=C5Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.